molecular formula C5H8N6O2 B1295014 1H-imidazole-4,5-dicarbohydrazide CAS No. 5423-20-1

1H-imidazole-4,5-dicarbohydrazide

Cat. No.: B1295014
CAS No.: 5423-20-1
M. Wt: 184.16 g/mol
InChI Key: MBKVDEBREBZMCM-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarbohydrazide is a chemical compound with the molecular formula C5H8N6O2 and a molecular weight of 184.16 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dicarbohydrazide can be synthesized through several methods. One common approach involves the reaction of imidazole-4,5-dicarboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce corresponding hydrazine derivatives.

Scientific Research Applications

1H-Imidazole-4,5-dicarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

1H-Imidazole-4,5-dicarbohydrazide can be compared with other similar compounds, such as:

    Imidazole-4,5-dicarboxylic acid: A precursor in the synthesis of this compound.

    Imidazole-4,5-dicarboxylic acid dihydrazide: Another derivative with similar chemical properties but different applications.

    1H-Imidazole-4,5-dicarboxylic acid dimethyl ester: Used in different synthetic routes and applications.

The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

1H-imidazole-4,5-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O2/c6-10-4(12)2-3(5(13)11-7)9-1-8-2/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKVDEBREBZMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202577
Record name 1H-Imidazole-4,5-di(carbohydrazide)
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-20-1
Record name 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dihydrazide
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Record name 1H-Imidazole-4,5-di(carbohydrazide)
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Record name 5423-20-1
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Record name 1H-Imidazole-4,5-di(carbohydrazide)
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Record name 1H-imidazole-4,5-di(carbohydrazide)
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Record name 1H-IMIDAZOLE-4,5-DI(CARBOHYDRAZIDE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1H-imidazole-4,5-dicarbohydrazide contribute to the formation of unique lanthanide clusters, and what are the potential implications of the resulting structures?

A1: In the study by [], a derivative of this compound, namely N,N'-bis(o-vanillidene)-1H-imidazole-4,5-dicarbohydrazide (H5ovih), acts as a polydentate ligand to coordinate with lanthanide ions. The specific arrangement of donor atoms within H5ovih allows it to bridge multiple Ln(III) ions, leading to the formation of {Ln4} units. Interestingly, three of these {Ln4} units are further interlinked by V-shaped H5ovih ligands, resulting in a novel {Ln12} cluster with a distinct "calix" shape. [] This unique structural motif has not been previously reported and suggests potential applications in areas like host-guest chemistry or as building blocks for larger supramolecular assemblies.

Q2: The study mentions a magnetocaloric effect (MCE) observed in one of the synthesized complexes. How does this compound contribute to this effect?

A2: While the paper doesn't delve into the specific mechanism, the observed MCE in the gadolinium-based complex (Gd12) is likely influenced by the ligand field created by H5ovih around the Gd(III) ions. [] The ligand field affects the magnetic properties of the lanthanide ions, and its modulation through structural changes can influence the material's response to magnetic fields, leading to the observed MCE. Further investigation into how modifications of the H5ovih scaffold could tune the MCE properties of such clusters is an interesting avenue for future research.

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